N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, making it a popular target for antibacterial agents .
Mode of Action
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide interacts with the DNA gyrase enzyme, inhibiting its function . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting the DNA gyrase enzyme, it prevents the supercoiling and uncoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacterial cell .
Result of Action
The molecular and cellular effects of N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide’s action result in the inhibition of bacterial growth. By disrupting the function of the DNA gyrase enzyme, the compound prevents bacterial DNA replication, leading to bacterial cell death .
Preparation Methods
The synthesis of N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps. One common synthetic route includes the condensation of cyclohexylamine with a suitable quinazolinone precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the quinazolinone ring.
Scientific Research Applications
N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can be compared with other quinazolinone derivatives, such as:
- N-cyclohexyl-2-(4-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide
These compounds share a similar quinazolinone core but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique structure of this compound makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJNVBPBYJCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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